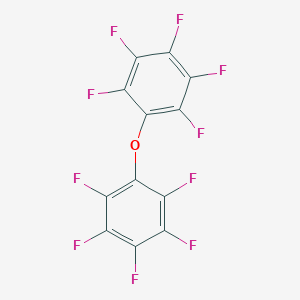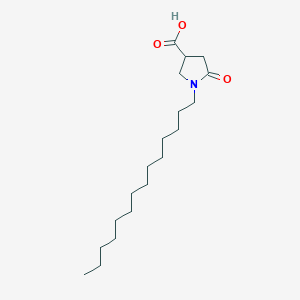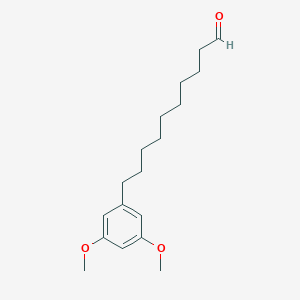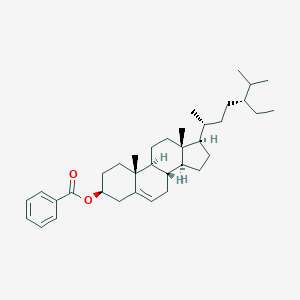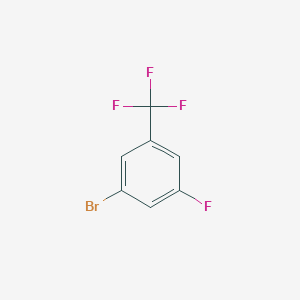
6-Fluorochromone-2-carboxylic acid
Übersicht
Beschreibung
6-Fluorochromone-2-carboxylic acid is a chemical compound with the empirical formula C10H9FO3 . It is a white to light yellow crystal powder . This compound is used as a matrix-assisted laser desorption ionization (MALDI) matrix for the trace analysis of areca alkaloids in human plasma .
Synthesis Analysis
The synthesis of 6-Fluorochromone-2-carboxylic acid involves the use of compound 5 (10.0 g) in a 500 mL autoclave reactor and Pd/C (0.5 g) in acetic acid (150 ml) under nitrogen atmosphere . The reaction is heated at 75-80 °C for 30-35 hours . The completion of the reaction is monitored over TLC .Molecular Structure Analysis
The molecular structure of 6-Fluorochromone-2-carboxylic acid is represented by the SMILES stringOC(C1CCC2=CC(F)=CC=C2O1)=O . The InChI key for this compound is ZNJANLXCXMVFFI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-Fluorochromone-2-carboxylic acid has a molecular weight of 208.14 g/mol . It has a melting point of 257-259 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chiral Building Blocks in Pharmaceutical Industry
Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . A practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, has been developed .
Fluorinated Building Blocks
6-Fluorochromone-2-carboxylic acid is used as a fluorinated building block . Fluorinated compounds have unique properties and are often used in the development of pharmaceuticals and agrochemicals .
Matrix-Assisted Laser Desorption Ionization (MALDI) Matrix
6-Fluorochromone-2-carboxylic acid may be used as a matrix-assisted laser desorption ionization (MALDI) matrix for the trace analysis of areca alkaloids in human plasma .
Synthesis of Chromene Based 1,2,4-Oxadiazoles
A series of chromene based 1,2,4-oxadiazoles derivatives were synthesized using 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid and readily available substituted benzonitrile . These derivatives were evaluated for their in vitro cytotoxic activity against MCF-7 and HeLa .
Antioxidant and Antimicrobial Agents
6-Fluoro-4-oxo-4H-chromene-2-carboxylates have been synthesized and evaluated as antioxidant and antimicrobial agents .
Synthesis of 4H-ch Derivatives
6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid has been used in the synthesis of 4H-ch derivatives .
Wirkmechanismus
Target of Action
It is known that optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), with (s) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry .
Mode of Action
It has been reported that the production of (s) and ®-fccas mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . An enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, has been presented .
Safety and Hazards
Zukünftige Richtungen
The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, the development of practical enzymatic resolution methods represents significant advantages over those chemical resolution methods . This is the first reported enzymatic resolution technique of FCCAs .
Eigenschaften
IUPAC Name |
6-fluoro-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJYDFADRMBXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399267 | |
| Record name | 6-Fluorochromone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochromone-2-carboxylic acid | |
CAS RN |
99199-59-4 | |
| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorochromone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






